molecular formula C24H25NO5 B3339665 BNS-22 CAS No. 1151668-24-4

BNS-22

Cat. No.: B3339665
CAS No.: 1151668-24-4
M. Wt: 407.5 g/mol
InChI Key: LRPUQCTZOSTSGL-UHFFFAOYSA-N
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Description

BNS-22 is a catalytic inhibitor of DNA topoisomerase II (TOP2), which plays a crucial role in DNA replication and cell division. This compound has shown significant potential in inhibiting the proliferation of cancer cells by disrupting the normal function of TOP2, making it a promising candidate for anticancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

BNS-22 is synthesized through a series of chemical reactions starting from commercially available precursors. The synthesis involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required purity for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

BNS-22 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

BNS-22 has a wide range of scientific research applications, including:

Mechanism of Action

BNS-22 exerts its effects by binding to the DNA topoisomerase II enzyme, preventing it from interacting with DNA. This inhibition disrupts the normal function of TOP2, leading to the accumulation of DNA supercoils and ultimately causing cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the TOP2α and TOP2β isoforms, with IC50 values of 2.8 μM and 0.42 μM, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its ability to inhibit TOP2 without causing significant DNA damage, making it a safer alternative to traditional TOP2 poisons. Its high specificity for TOP2α and TOP2β isoforms and its potent antiproliferative activity against cancer cells further highlight its potential as a therapeutic agent .

Properties

IUPAC Name

8-(3,4-dihydro-2H-quinoline-1-carbonyl)-5,7-dimethoxy-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-4-8-16-13-20(26)30-23-21(16)18(28-2)14-19(29-3)22(23)24(27)25-12-7-10-15-9-5-6-11-17(15)25/h5-6,9,11,13-14H,4,7-8,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPUQCTZOSTSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2C(=O)N3CCCC4=CC=CC=C43)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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